

Z-LEHD-FMK in vivo functional recovery evidence

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Compound Focus: **Z-LEHD-fmk**

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Evidence for Functional Recovery

The most direct evidence for **Z-LEHD-FMK** in functional recovery comes from a rat model of spinal cord injury. The table below summarizes the key findings from this and other relevant studies.

Disease/Injury Model	Subject	Dosage & Administration	Key Functional Outcomes	Supporting Molecular Evidence	Citation
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| **Traumatic Spinal Cord Injury** | Wistar albino rats | 0.8 μ M/kg (equivalent to ~0.8 mg/kg), intravenous (i.v.) [1] [2] | Significant improvement in motor function assessed by **Tarlov scale** and **inclined-plane test** at 3 and 7 days post-injury [1]. | ~**44-64% reduction** in apoptotic cell count (TUNEL staining) [1]. Protection of neurons, glia, and myelin sheaths (electron microscopy) [1]. | | **Colorectal Cancer (in vivo)** | BALB/c nude mice (HCT116 xenograft) | Used to confirm mechanism; specific dosage not detailed in abstract [3]. | Not a functional recovery study; confirmed **induction of caspase-dependent apoptosis** as an anti-cancer mechanism [3]. | Cleaved caspase-9 and caspase-8 increased by drug combination; **Z-LEHD-FMK** inhibited this effect [3]. | | **Cisplatin-Induced Ototoxicity (in vitro)** | House Ear Institute-Organ of Corti 1 (HEI-OC1) cells | 20 μ M for 2 hours pre-treatment [4] [2] | Not an in vivo functional study; model for hearing loss. Showed **significant protection** from cisplatin- and neomycin-induced cytotoxicity [4]. | Reduced caspase-3/7 activity [4]. | |

Detailed Experimental Protocol for Spinal Cord Injury

The foundational study on spinal cord injury provides a clear and replicable experimental methodology [1].

- **Animal Model:** 54 Wistar albino rats were divided into three groups: sham-operated controls (Group 1), trauma-only controls (Group 2), and trauma with **Z-LEHD-FMK** treatment (Group 3). Spinal cord injury (SCI) was induced at the thoracic level using a **weight-drop technique** [1].
- **Treatment Protocol:** **Z-LEHD-FMK** was administered intravenously at a dose of **0.8 µM/kg** (approximately 0.8 mg/kg) immediately after the injury was induced [1] [2].
- **Functional Assessment:**
 - **Tarlov Motor Scale:** A standardized method to grade hindlimb motor function and locomotion (e.g., 0=paraplegia, 4=normal gait) [1].
 - **Inclined-Plane Test:** Measures the maximum angle at which an animal can maintain its position for 5 seconds, assessing limb strength and coordination [1].
 - **Assessment Timeline:** Functional recovery was evaluated at **3 days and 7 days** post-injury [1].
- **Tissue Analysis:** At 24 hours and 7 days post-injury, spinal cord tissues were analyzed using:
 - **TUNEL Staining:** To quantify apoptotic cells.
 - **Light and Electron Microscopy:** To examine histopathology and ultrastructural integrity of cells and organelles [1].

Comparative Analysis with Other Caspase Inhibitors

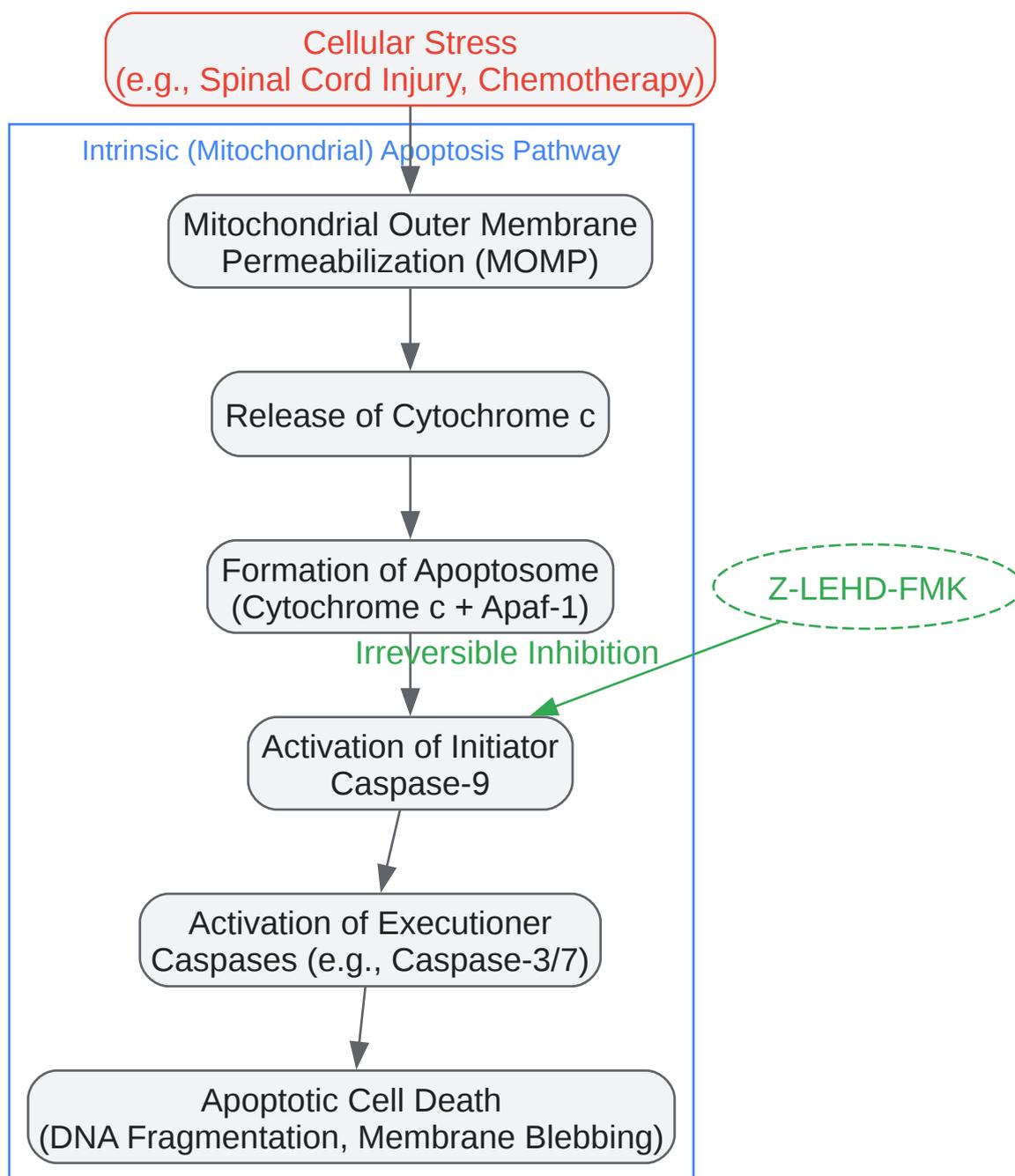
It is important to contextualize **Z-LEHD-FMK**'s performance against other available inhibitors.

Inhibitor	Primary Target	Key Evidence for Functional Recovery	Noted Limitations / Off-Target Effects
Z-LEHD-FMK	Caspase-9	Yes: Improved motor function after spinal cord injury in rats [1].	Can inhibit caspase-8 at high concentrations [3].
Emricasan	Pan-caspase	Indirect: Potently protected auditory cells from ototoxicity <i>in vitro</i> ; compared favorably to Sodium Thiosulfate [4].	Broader inhibition profile; may lack pathway specificity.

Inhibitor	Primary Target	Key Evidence for Functional Recovery	Noted Limitations / Off-Target Effects
z-VAD-FMK	Pan-caspase	Not for functional recovery: Shown to inhibit T-cell proliferation via oxidative stress (depleting glutathione), not caspase inhibition [5].	Lacks specificity; significant off-target effects complicate data interpretation [5].

Mechanism of Action and Pathway

Z-LEHD-FMK is a cell-permeable, irreversible inhibitor that specifically targets the initiator caspase, caspase-9, in the intrinsic (mitochondrial) apoptosis pathway [6] [7] [2]. The following diagram illustrates this pathway and where **Z-LEHD-FMK** acts.



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Interpretation and Research Considerations

The evidence supports **Z-LEHD-FMK** as a valuable tool for probing caspase-9-mediated apoptosis and promoting functional recovery, particularly in acute neurological injury models. When planning your

research, please consider:

- **Specificity:** **Z-LEHD-FMK** is highly selective for caspase-9, which is preferable to pan-caspase inhibitors like z-VAD-FMK that have significant off-target effects [5] [7].
- **Therapeutic Window:** The protective effect is dose-dependent. An optimal concentration (e.g., 20 μM *in vitro*, 0.8 $\mu\text{M}/\text{kg}$ *in vivo*) is crucial, as higher doses may reduce efficacy or increase off-target risk [8] [3].
- **Model Dependency:** The strongest functional recovery data currently comes from **acute injury models** like spinal cord trauma. Its application in other disease contexts (e.g., chronic neurodegeneration) requires further investigation.

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